molecular formula C14H14ClNO B3171612 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine CAS No. 946683-52-9

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine

Cat. No.: B3171612
CAS No.: 946683-52-9
M. Wt: 247.72 g/mol
InChI Key: QGCNDIGYRXSCEX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine (CAS 946683-52-9) is an aniline derivative featuring a phenoxy group substituted with chlorine and methyl groups at specific positions. The compound’s structure comprises a central benzene ring linked to a phenoxy moiety substituted with a chlorine atom at the para position and a methyl group at the meta position.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-3-6-13(16)14(7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNDIGYRXSCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 4-methylphenylamine.

    Etherification: The 4-chloro-3-methylphenol is reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)-4-methylphenol.

    Amination: The resulting phenoxy compound is then subjected to amination using 4-methylphenylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyamines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The closest analog to 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is 2-(4-Chloro-3,5-dimethylphenoxy)-4-methylaniline (CAS 946729-04-0) . The key difference lies in the addition of a methyl group at the 5-position of the phenoxy ring (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name CAS Number Substituents on Phenoxy Ring Aniline Substituent
2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine 946683-52-9 4-Cl, 3-CH₃ 4-CH₃
2-(4-Chloro-3,5-dimethylphenoxy)-4-methylaniline 946729-04-0 4-Cl, 3-CH₃, 5-CH₃ 4-CH₃

The additional methyl group in the latter compound could increase lipophilicity, as alkyl groups typically enhance hydrophobic interactions. Such differences are critical in drug design, where logP (partition coefficient) influences bioavailability .

Functional Group Variations: Carbamates vs. Anilines

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i) differ in functional groups, replacing the aniline group with carbamate linkages. These carbamates exhibit higher polarity due to the carbonyl and urethane groups, which may reduce membrane permeability compared to the aniline derivative. Studies on such compounds emphasize lipophilicity measurements via HPLC, highlighting methodologies applicable to evaluating 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine’s properties .

Heterocyclic Analogs: Oxazole Derivatives

Heterocyclic analogs like (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) replace the phenoxy-aniline scaffold with an oxazole ring. Such structural diversity underscores the importance of ring systems in modulating chemical behavior.

Research Findings on Substituent Effects

Lipophilicity and Solubility

The presence of chlorine and methyl groups in 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine likely confers moderate lipophilicity, as observed in related chloro-methyl-substituted aromatics . For example, carbamate derivatives with similar substituents showed log k values (HPLC-derived lipophilicity indices) ranging from 2.1 to 3.8, depending on alkyl chain length . While direct data for the target compound are unavailable, its structure suggests a log k comparable to mid-range carbamates (e.g., log k ≈ 2.5–3.0).

Steric and Electronic Influences
  • Steric Effects: The 3-methyl group on the phenoxy ring may hinder rotational freedom, stabilizing specific conformations. In contrast, the 3,5-dimethyl analog could exhibit even greater steric bulk, possibly reducing reactivity in nucleophilic substitution reactions.
  • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to specific positions. Methyl groups, being electron-donating, counteract this effect, creating regions of varied electron density.

Biological Activity

2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique phenoxy and aniline moieties, has been studied for various pharmacological effects, including its role in enzyme inhibition and receptor interactions.

Chemical Structure

The chemical structure of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine can be represented as follows:

C15H15ClNO\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}\text{O}

This structure features:

  • A chlorinated phenoxy group (4-chloro-3-methylphenoxy)
  • An aniline group (4-methylphenylamine)

The biological activity of 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as a competitive inhibitor, altering the activity of these targets, which can lead to various therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have suggested that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
  • Anticancer Potential : There is ongoing research into the anticancer effects of compounds in this class, with preliminary data indicating potential efficacy against certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study examining the antimicrobial activity of chlorinated phenoxy compounds, 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Testing : A case study involving the testing of this compound against breast cancer cell lines revealed that it could induce apoptosis in cancer cells at micromolar concentrations, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-Chloro-3-methylphenoxy)-4-methylphenylamineStructureAntimicrobial, Anticancer
4-Methyl-2-(3-pyridinyloxy)anilineStructureEnzyme inhibition
1H-Inden-5-olStructureAntimicrobial

The comparative analysis shows that while 2-(4-Chloro-3-methylphenoxy)-4-methylphenylamine shares structural similarities with other compounds, its unique combination of functional groups contributes to its distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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